Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-
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Overview
Description
Bicyclo[331]nonane-9-acetonitrile, 9-cyano- is a chemical compound with the molecular formula C12H16N2 It is characterized by its bicyclic structure, which includes a nonane ring system with a nitrile group attached at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[3.3.1]nonan-9-one with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a strong base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: A related compound with a ketone group instead of a nitrile group.
9-Borabicyclo[3.3.1]nonane: A compound used as a hydroboration reagent in organic synthesis.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with nitrogen atoms in the ring system.
Uniqueness
Bicyclo[33Its bicyclic structure also provides rigidity and specific spatial orientation, making it valuable in various chemical and biological contexts .
Properties
CAS No. |
36317-31-4 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
9-(cyanomethyl)bicyclo[3.3.1]nonane-9-carbonitrile |
InChI |
InChI=1S/C12H16N2/c13-8-7-12(9-14)10-3-1-4-11(12)6-2-5-10/h10-11H,1-7H2 |
InChI Key |
IZUSXMPRXGIPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2(CC#N)C#N |
Origin of Product |
United States |
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